molecular formula C18H21FN2O3S B280854 2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

Cat. No.: B280854
M. Wt: 364.4 g/mol
InChI Key: ODCOTTNAICOQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperazine ring substituted with a 4-fluoro-3-methylphenylsulfonyl group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the 4-fluoro-3-methylphenylsulfonyl group and the 2-methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Fluorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
  • 1-((4-Methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
  • 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-phenylpiperazine

Uniqueness

2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether stands out due to its specific combination of substituents, which confer unique chemical properties and potential applications. The presence of both the 4-fluoro-3-methylphenylsulfonyl group and the 2-methoxyphenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C18H21FN2O3S/c1-14-13-15(7-8-16(14)19)25(22,23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)24-2/h3-8,13H,9-12H2,1-2H3

InChI Key

ODCOTTNAICOQOY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)F

Origin of Product

United States

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